1-Benzhydrylazetidine-3-carbaldehyde

Descripción general

Descripción

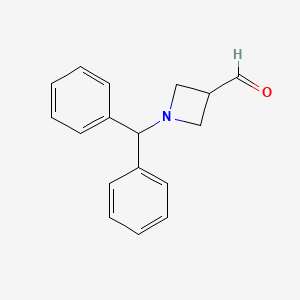

1-Benzhydrylazetidine-3-carbaldehyde is a chemical compound with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol. It is characterized by the presence of an azetidine ring substituted with a benzhydryl group and an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidine-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of benzhydrylamine with an appropriate azetidine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzhydrylazetidine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted azetidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 1-Benzhydrylazetidine-3-carboxylic acid.

Reduction: 1-Benzhydrylazetidine-3-methanol.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Organic Synthesis:

1-Benzhydrylazetidine-3-carbaldehyde serves as a significant intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable component in the development of pharmaceuticals and agrochemicals.

Reactivity:

The compound can undergo oxidation to form 1-benzhydrylazetidine-3-carboxylic acid or reduction to yield 1-benzhydrylazetidine-3-methanol. Additionally, it can participate in nucleophilic substitution reactions, leading to various substituted azetidine derivatives.

Biology

Enzyme Studies:

In biological research, this compound is utilized as a probe for studying enzyme-catalyzed reactions. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate specific biochemical pathways and enzyme activities.

Therapeutic Potential:

The compound is explored as a precursor for synthesizing potential therapeutic agents, including antiviral and anticancer drugs. Its unique reactivity profile makes it suitable for developing novel pharmacological compounds that can target specific diseases .

Medicine

Drug Development:

this compound has been investigated for its potential in drug development, particularly in creating compounds with anticancer properties. For instance, studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapy .

Mechanism of Action:

The mechanism of action involves the interaction of the aldehyde group with biological targets, leading to modulation of their activity. This characteristic makes it a promising candidate for further exploration in medicinal chemistry.

Industrial Applications

Specialty Chemicals:

In industrial settings, this compound is employed in the production of specialty chemicals that require unique properties imparted by its structure. Its versatility allows it to be used in various formulations across different industries.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis | Serves as a building block for pharmaceuticals and agrochemicals |

| Biology | Enzyme studies | Used as a probe for investigating biochemical pathways |

| Medicine | Drug development | Potential precursor for antiviral and anticancer agents |

| Industry | Specialty chemicals | Utilized in formulations requiring unique chemical properties |

Case Studies

-

Anticancer Activity:

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against MDA-MB-231 breast cancer cells, with an IC50 value indicating potent activity at low concentrations . This highlights its potential role in developing new cancer therapies. -

Enzyme Inhibition Studies:

Research involving the compound has shown its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe . Such studies are essential for understanding disease mechanisms and developing targeted therapies.

Mecanismo De Acción

The mechanism of action of 1-Benzhydrylazetidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparación Con Compuestos Similares

1-Benzhydrylazetidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

1-Benzhydrylazetidine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

1-Benzhydrylazetidine-3-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness: 1-Benzhydrylazetidine-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Actividad Biológica

1-Benzhydrylazetidine-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antibacterial and cytotoxic activities, as well as its synthesis and application in drug development.

Chemical Structure and Properties

This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. The presence of the benzhydryl group enhances its lipophilicity, which may influence its biological interactions.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, a patent describes its testing against various bacterial strains, highlighting its potential as a lead compound in developing new antibacterial agents. The compound was shown to be effective in inhibiting the growth of resistant bacterial strains, which is crucial given the increasing prevalence of antibiotic resistance in clinical settings .

Cytotoxicity and Anti-Cancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that this compound demonstrates selective toxicity towards certain cancer cells, including breast and ovarian cancer cells. This selectivity suggests that the compound could serve as a basis for developing targeted cancer therapies .

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Moderate Cytotoxicity |

| OVCAR-3 (Ovarian Cancer) | 12.5 | High Cytotoxicity |

| A549 (Lung Cancer) | 20.0 | Low Cytotoxicity |

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as protein synthesis or DNA replication in bacteria and cancer cells. Further research is needed to elucidate these pathways fully.

Case Studies and Research Findings

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as an effective antibacterial agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various human cancer cell lines to assess the cytotoxic effects of the compound. The results indicated that treatment with this compound led to increased apoptosis in MCF-7 cells, suggesting a mechanism involving programmed cell death .

Propiedades

IUPAC Name |

1-benzhydrylazetidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXVLPIZABNUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605716 | |

| Record name | 1-(Diphenylmethyl)azetidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72351-37-2 | |

| Record name | 1-(Diphenylmethyl)azetidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.